molecular formula C19H21FN6O B2446822 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine CAS No. 1396678-46-8

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine

Cat. No.: B2446822
CAS No.: 1396678-46-8
M. Wt: 368.416
InChI Key: MPNBPMUDDQYFIA-UHFFFAOYSA-N
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Description

1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C19H21FN6O and its molecular weight is 368.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Piperazine-1-yl-1H-indazole derivatives, including compounds similar to the specified chemical, play a significant role in medicinal chemistry. These compounds are synthesized using efficient processes and characterized by spectral analysis, with docking studies presented for them (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Applications in Neuroscience

Antitumor Activity

Antimicrobial Applications

  • Derivatives with structural similarities have been synthesized and screened for antimicrobial activities, showing good or moderate activities against various bacterial strains, suggesting applications in antimicrobial research (A. Demirbaş, D. Sahin, N. Demirbas, S. A. Karaoglu, H. Bektaş, 2010).

5-HT2 Antagonist Activity

Mechanism of Action

Target of Action

The compound “1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” is a complex molecule that likely interacts with multiple targetsIt contains structural elements of indole and imidazole derivatives , which are known to bind with high affinity to multiple receptors and show a broad spectrum of biological activities .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Biochemical Pathways

For instance, indole derivatives have been reported to inhibit the influenza A virus , suggesting that they might interfere with viral replication pathways. Similarly, imidazole derivatives have been reported to have a broad range of chemical and biological properties .

Pharmacokinetics

For instance, imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

For instance, indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they might interfere with viral replication at the molecular and cellular level.

Action Environment

Safety data sheets recommend handling similar compounds only in closed systems or providing appropriate exhaust ventilation, and storing them in a dry, cool, and well-ventilated place . These precautions suggest that environmental factors such as temperature, humidity, and exposure to light could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

[4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c1-23-8-4-7-17(23)19(27)25-11-9-24(10-12-25)13-18-22-21-14-26(18)16-6-3-2-5-15(16)20/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNBPMUDDQYFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)CC3=NN=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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